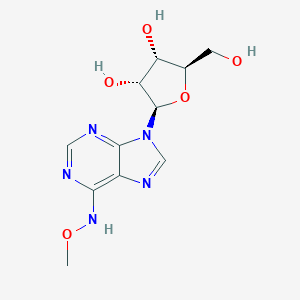
N-Methoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxyadenosine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N5O5 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529847. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Introduction to N-Methoxyadenosine
This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes, including energy transfer, signal transduction, and as a building block for RNA. The methoxy group in this compound alters its chemical properties and biological activity, making it an interesting compound for research in several fields.
Cancer Research
This compound has been studied for its potential role in cancer therapy. Research indicates that modifications in adenosine derivatives can influence tumor growth and metastasis. For instance, N6-methyladenosine (m6A) modifications have been linked to the regulation of gene expression in cancers such as gastric and lung cancer. These modifications can affect the stability and translation of mRNA, providing a pathway for therapeutic interventions targeting m6A regulators .
Inflammation and Immune Response
This compound's impact on inflammation has been explored, particularly regarding its role in modulating immune responses. Studies have shown that RNA methylation, including m6A modifications, is involved in various inflammatory diseases. The ability of this compound to influence these pathways could lead to novel treatments for autoimmune diseases and other inflammatory conditions .
Neurobiology
In neurobiological studies, this compound has been implicated in the modulation of neuropsychiatric disorders. The methylation status of RNA, including m6A modifications, has been associated with the regulation of gene expression related to neurodegenerative diseases and psychiatric disorders. This suggests potential therapeutic applications for this compound in treating such conditions .
Drug Development
This compound serves as a scaffold for the development of new drugs targeting various biological pathways. Its structural similarity to adenosine allows for modifications that can enhance pharmacological properties while maintaining biological activity. This aspect is particularly relevant in designing anticancer agents that leverage the adenosine signaling pathway .
Case Study 1: This compound in Cancer Therapy
A study investigated the effects of this compound on cancer cell lines. Results showed that treatment with this compound led to reduced cell proliferation and increased apoptosis in specific cancer types, suggesting its potential as an anticancer agent.
Case Study 2: Modulation of Inflammatory Responses
Research demonstrated that this compound could modulate cytokine production in immune cells. This modulation was linked to changes in the expression of m6A-related genes, indicating its potential use in therapies aimed at controlling inflammatory responses.
Case Study 3: Neuroprotective Effects
In animal models of neurodegeneration, this compound administration resulted in improved cognitive function and reduced neuronal loss. These findings highlight its potential application in treating neurodegenerative diseases.
Propiedades
Número CAS |
19399-25-8 |
|---|---|
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-15-9-6-10(13-3-12-9)16(4-14-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,15)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
JVEJHUJMDIDUDS-IOSLPCCCSA-N |
SMILES |
CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES isomérico |
CONC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CONC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Sinónimos |
N(6)-methoxyadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















